molecular formula C13H28Cl2N2 B1392387 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1220018-06-3

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392387
CAS No.: 1220018-06-3
M. Wt: 283.3 g/mol
InChI Key: ZKRGDNHUFXLTBP-UHFFFAOYSA-N
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Description

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2. It is known for its unique structure, which includes a piperidine ring and an azepane ring.

Preparation Methods

The synthesis of 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride typically involves the reaction of piperidine derivatives with azepane derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride can be compared with other similar compounds, such as:

    1-[2-(3-Piperidinyl)ethyl]piperidine: This compound has a similar structure but lacks the azepane ring.

    1-[2-(3-Piperidinyl)ethyl]morpholine: This compound includes a morpholine ring instead of an azepane ring.

The uniqueness of this compound lies in its specific ring structure, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-4-10-15(9-3-1)11-7-13-6-5-8-14-12-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGDNHUFXLTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
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